1-(4-Methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Description
Properties
Molecular Formula |
C20H19N3O2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C20H19N3O2/c1-13-6-8-17(9-7-13)23-12-16(11-18(23)24)20-21-19(22-25-20)15-5-3-4-14(2)10-15/h3-10,16H,11-12H2,1-2H3 |
InChI Key |
MOSVQDPBWVLHEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC(=C4)C |
Origin of Product |
United States |
Preparation Methods
Lactamization of γ-Amino Acids
The pyrrolidin-2-one ring is typically synthesized via cyclization of γ-amino acids or their derivatives. For 1-(4-methylphenyl)pyrrolidin-2-one, a common route involves:
-
Mannich Reaction : Condensation of 4-methylaniline with formaldehyde and acetoacetic ester to form a β-aminoketone intermediate.
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Cyclization : Intramolecular lactamization under acidic or thermal conditions yields the pyrrolidinone.
Example Protocol
Functionalization of the Pyrrolidinone Core
To introduce the oxadiazole moiety, the pyrrolidinone must bear a reactive site (e.g., amine or halide) at position 4. This is achieved via:
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Bromination : Treating pyrrolidin-2-one with N-bromosuccinimide (NBS) under radical conditions to yield 4-bromopyrrolidin-2-one.
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Substitution : Replacing bromide with a nucleophile (e.g., amine or nitrile) for subsequent oxadiazole formation.
Synthesis of the 1,2,4-Oxadiazole Ring
Condensation of Amidoximes with Carboxylic Acid Derivatives
The 1,2,4-oxadiazole ring is formed via cyclization between an amidoxime and an activated carboxylic acid derivative (e.g., ester or acyl chloride). For 3-(3-methylphenyl)-1,2,4-oxadiazole:
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Amidoxime Preparation : Reacting 3-methylbenzonitrile with hydroxylamine hydrochloride in ethanol.
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Cyclization : Treating the amidoxime with triethyl orthoformate and a Lewis acid (e.g., BF₃·Et₂O) to form the oxadiazole.
Example Protocol
-
Reactants : 3-Methylbenzonitrile (1.0 eq), hydroxylamine hydrochloride (1.2 eq), triethyl orthoformate (2.0 eq).
-
Conditions : BF₃·Et₂O (1.1 eq) in THF at 0°C → room temperature, 3 hours.
Coupling of Pyrrolidinone and Oxadiazole Fragments
Nucleophilic Substitution
The 4-position of the pyrrolidinone core reacts with a preformed oxadiazole bearing a leaving group (e.g., bromide):
-
Oxadiazole Functionalization : Introduce a bromide at the 5-position of the oxadiazole using NBS.
-
Coupling : React 4-aminopyrrolidin-2-one with 5-bromo-3-(3-methylphenyl)-1,2,4-oxadiazole in the presence of a palladium catalyst.
Example Protocol
-
Reactants : 4-Aminopyrrolidin-2-one (1.0 eq), 5-bromo-3-(3-methylphenyl)-1,2,4-oxadiazole (1.1 eq).
-
Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq) in DMF at 80°C, 12 hours.
Alternative One-Pot Synthesis via Multicomponent Reactions
Ugi Reaction-Based Approach
Recent patents describe a streamlined method using the Ugi four-component reaction (Ugi-4CR) to assemble the pyrrolidinone and oxadiazole simultaneously:
-
Components :
-
4-Methylbenzaldehyde (amine component).
-
3-Methylphenylisonitrile (oxadiazole precursor).
-
Cyclic ketone (pyrrolidinone precursor).
-
Carboxylic acid (activating agent).
-
-
Conditions : MeOH or THF, room temperature, 24 hours.
-
Post-Ugi Cyclization : Acidic or thermal treatment to form the oxadiazole ring.
Example Protocol
-
Reactants : 4-Methylbenzaldehyde (1.0 eq), 3-methylphenylisonitrile (1.0 eq), γ-keto acid (1.0 eq), benzylamine (1.0 eq).
Optimization and Challenges
Key Challenges
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperature, pH, and solvent systems to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
1-(4-Methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analog 1: 1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Key Differences :
- Substituents : The phenyl ring at the 1-position is substituted with Cl and F (electron-withdrawing groups), and the oxadiazole bears a cyclopropyl group instead of a 3-methylphenyl .
- Steric Effects: Cyclopropyl’s smaller size compared to 3-methylphenyl may reduce steric hindrance, improving binding in compact active sites.
- Molecular Weight : 363.8 g/mol (C₁₈H₁₅ClFN₃O₂) vs. ~349.4 g/mol (estimated for the target compound).
Structural Analog 2: 1-(Furan-2-ylmethyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Key Differences :
- Substituents : A furan-2-ylmethyl group replaces the 4-methylphenyl at the 1-position, and the oxadiazole has an o-tolyl (2-methylphenyl) group .
- Conformational Flexibility: The methylene linker (CH₂) in furan-2-ylmethyl may allow greater rotational freedom.
- Molecular Weight : 335.36 g/mol (C₁₈H₁₇N₃O₃) vs. the target compound.
Structural Analog 3: 4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one
Key Differences :
- Substituents : Methoxy groups on both the 1-position phenyl (4-methoxyphenyl) and the oxadiazole-attached phenyl (2,4-dimethoxyphenyl) .
- Impact :
- Electron-Donating Effects : Methoxy groups enhance π-π stacking and hydrogen-bond acceptor capacity.
- Metabolic Stability : Methoxy groups may reduce oxidative metabolism compared to methyl groups.
- Molecular Weight : 395.4 g/mol (C₂₁H₂₁N₃O₅) vs. the target compound.
Pharmacological Insights
- SAR Trends :
- Aromatic Substitutions : Electron-withdrawing groups (e.g., Cl, F) improve target affinity in polar binding pockets, while methyl groups enhance lipophilicity for CNS penetration .
- Heterocyclic Variations : Replacement of oxadiazole with isosteres (e.g., 1,2-oxazole in ) alters metabolic stability and bioavailability .
Data Table: Comparative Analysis
Biological Activity
The compound 1-(4-Methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a derivative of pyrrolidine and oxadiazole, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action.
Chemical Structure
The chemical structure of the compound features a pyrrolidine ring substituted with a 4-methylphenyl group and a 1,2,4-oxadiazole moiety. This configuration is crucial for its biological activity.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have demonstrated that compounds containing the oxadiazole ring exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have shown efficacy against various cancer cell lines including human colon adenocarcinoma (HT-29) and breast cancer (MCF-7) with IC50 values ranging from 10 to 30 µM . The presence of the pyrrolidine structure enhances the compound's ability to penetrate cellular membranes and exert cytotoxic effects.
Antimicrobial Properties
Research indicates that oxadiazole derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound has shown promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 0.01 mg/mL .
Anti-inflammatory Effects
Compounds similar to this one have been reported to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The mechanism may involve the modulation of signaling pathways related to inflammation, such as NF-kB and MAPK pathways .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymes : The oxadiazole moiety has been associated with inhibition of various enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which play roles in cancer progression and inflammation .
- Cell Cycle Arrest : Studies have indicated that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis. This is particularly relevant for its anticancer properties .
Case Studies
Several studies highlight the efficacy of similar compounds:
- Study on Anticancer Activity : A derivative showed an IC50 value of approximately 20 µM against HeLa cells, indicating moderate cytotoxicity. Further modifications led to enhanced potency with IC50 values dropping below 10 µM in subsequent derivatives .
- Antimicrobial Testing : In vitro tests demonstrated that a related oxadiazole derivative exhibited significant antibacterial activity against MRSA strains with MIC values around 0.005 mg/mL .
Data Summary
The following table summarizes key biological activities and findings related to the compound:
Q & A
Q. Basic
- NMR (¹H/¹³C) : Assign peaks for the pyrrolidin-2-one carbonyl (~170–175 ppm in ¹³C) and oxadiazole protons (δ 8.1–8.5 ppm in ¹H) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns matching the heterocyclic core.
- FTIR : Identify carbonyl stretches (1650–1750 cm⁻¹) and C=N vibrations (1550–1600 cm⁻¹) .
How should researchers address contradictions in spectral data during structural elucidation?
Q. Advanced
- Impurity analysis : Use preparative HPLC to isolate minor components; reassign peaks if impurities mimic target signals .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic protons near oxadiazole) .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values for proposed structure .
- X-ray crystallography : If crystals are obtainable (as in related compounds ), use single-crystal data for definitive confirmation.
What biological activities are hypothesized for this compound based on structural analogs?
Q. Basic
- Anti-inflammatory activity : Observed in analogs with substituted oxadiazole-pyrrolidinone scaffolds via COX-2 inhibition .
- Antimicrobial potential : Oxadiazole moieties disrupt bacterial cell membranes; evaluate using MIC assays against Gram-positive pathogens .
- Kinase inhibition : Pyrolidinone derivatives often target ATP-binding pockets; screen against kinase panels (e.g., EGFR, JAK2) .
What experimental designs are suitable for evaluating bioactivity in vitro?
Q. Advanced
- Dose-response assays : Use 8–12 concentration points (e.g., 0.1–100 µM) to calculate IC50 values. Include positive controls (e.g., indomethacin for COX-2) .
- Cell viability counterscreens : Pair bioactivity assays with MTT tests to rule out cytotoxicity .
- Mechanistic studies : For enzyme targets, perform kinetic analyses (e.g., Lineweaver-Burk plots) to determine inhibition modality .
How can thermal stability and solubility be analyzed for formulation studies?
Q. Advanced
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C expected for similar heterocycles ).
- Differential scanning calorimetry (DSC) : Identify melting points and polymorphic transitions.
- Solubility profiling : Test in PBS, DMSO, and simulated gastric fluid. Use Hansen solubility parameters to optimize co-solvents .
What strategies mitigate toxicity risks in preclinical pharmacological studies?
Q. Advanced
- Structure-activity relationship (SAR) : Modify substituents (e.g., methyl groups) to reduce off-target effects .
- In silico toxicity prediction : Use tools like ProTox-II to flag hepatotoxicity or mutagenicity risks .
- In vivo tolerability : Start with acute toxicity studies in rodents (OECD 423), monitoring organ histopathology post-administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
